(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-12-2-8-15(9-3-12)25(22,23)16(11-21)10-13-4-6-14(7-5-13)24-17(18,19)20/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMSEIBRCMPTIX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OC(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the sulfonyl group and the introduction of the trifluoromethoxy group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to various derivatives depending on the nucleophile involved.
Scientific Research Applications
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Insights:
Electronic Effects: The trifluoromethoxy group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. Methylsulfanyl in donates electrons, altering electronic distribution compared to the target’s trifluoromethoxy.
Piperazinyl moieties (e.g., ) enhance solubility due to their basicity, a trait absent in the target compound.
Functional Group Reactivity :
- Nitrile groups (common across all analogs) enable participation in click chemistry or nucleophilic additions.
- Amide derivatives (e.g., ) exhibit reduced reactivity compared to nitriles but better solubility.
Synthetic Pathways: Analogs like and likely share synthetic routes with the target compound, such as Knoevenagel condensation for forming the propenenitrile backbone. Introduction of trifluoromethoxy groups may require specialized reagents like trifluoromethylation agents, while nitro groups are introduced via nitration .
Biological Activity
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile, also known by its CAS number 1025860-65-4, is a synthetic compound with a complex structure that includes a sulfonyl group and a trifluoromethoxy group. Its molecular formula is C17H12F3NO3S, with a molar mass of 367.34 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies have begun to elucidate its potential pharmacological effects. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the trifluoromethoxy group has been associated with enhanced potency against various cancer cell lines.
Case Study: Anticancer Effects
A study evaluating the cytotoxic effects of related compounds found that those with sulfonamide and trifluoromethoxy substituents demonstrated notable inhibition of cancer cell proliferation. Specifically, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.4 |
| Compound B | A549 | 7.1 |
| This compound | MCF-7 | 6.0 |
| This compound | A549 | 8.5 |
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase. This is supported by flow cytometry analyses showing an increase in sub-G1 populations in treated cells.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophages were stimulated with lipopolysaccharide (LPS) and treated with varying concentrations of this compound:
| Treatment Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 1200 |
| 1 | 800 |
| 5 | 450 |
| 10 | 200 |
The results indicate a dose-dependent reduction in TNF-alpha levels, suggesting that this compound may serve as a potential anti-inflammatory agent.
Safety Profile Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Toxicity | Not yet evaluated |
| Mutagenicity | Negative in tests |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
